molecular formula C19H25N3O2 B5510147 2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide

2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide

Cat. No. B5510147
M. Wt: 327.4 g/mol
InChI Key: HCNACNSXNFDMNW-UHFFFAOYSA-N
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Description

"2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide" is a chemical compound that has garnered research interest due to its structure and potential applications. It belongs to the class of compounds that often display significant biological activities.

Synthesis Analysis

The synthesis of compounds similar to "2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide" involves multi-step chemical reactions. For example, Abbasi et al. (2018) describe the synthesis of related compounds through reactions involving electrophiles and 1,3,4-oxadiazoles, followed by coupling reactions (Abbasi et al., 2018). These processes typically require specific conditions such as the presence of a weak base and polar aprotic solvent.

Molecular Structure Analysis

The molecular structure of compounds in this class is often elucidated using spectral data. Techniques like 1H-NMR, IR, and mass spectral data play a crucial role in determining the structure of these compounds (Zhong-cheng & Wan-yin, 2002). These techniques allow for the identification of key structural features and the confirmation of the synthesis results.

Chemical Reactions and Properties

These compounds often participate in a variety of chemical reactions. For instance, compounds like N-substituted derivatives of 1,3,4-oxadiazole exhibit interesting reactions and have been studied for their antimicrobial and hemolytic activity, showcasing their dynamic chemical behavior (Rehman et al., 2016).

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to 2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide involves complex chemical reactions that yield various derivatives with potential scientific applications. For example, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation, esterification, and ester interchange steps, leading to a high yield of the target compound. This process was detailed by analyzing the IR and MS spectroscopy of the products, providing insights into the molecular structure of the synthesized compounds (Zhong-cheng & Shu, 2002).

Biological Activities

Compounds within this chemical class have been studied for their biological activities. For instance, derivatives of 1,3,4-oxadiazole, a core structure in many related compounds, have been synthesized and evaluated for their antimicrobial and hemolytic activities. These studies reveal the potential of such compounds in developing new antimicrobial agents. The synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives highlighted their activity against selected microbial species, demonstrating the relevance of these compounds in antimicrobial research (Gul et al., 2017).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-13(2)10-17-20-18(24-21-17)12-22(3)19(23)11-15-9-8-14-6-4-5-7-16(14)15/h4-7,13,15H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNACNSXNFDMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)CN(C)C(=O)CC2CCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide

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